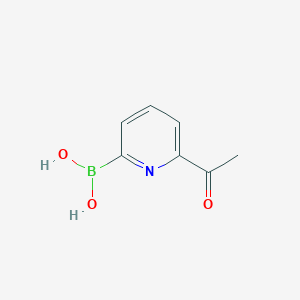

(6-Acetylpyridin-2-yl)boronic acid

Description

Significance of Pyridinylboronic Acids as Synthetic Intermediates and Functional Molecules

The primary role of pyridinylboronic acids in synthetic chemistry is as coupling partners in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nih.govmdpi.com The incorporation of the pyridine (B92270) motif is of particular importance in medicinal chemistry, as the pyridine ring is a common feature in many pharmaceutical agents. nih.gov

Beyond their role in cross-coupling reactions, pyridinylboronic acids and their derivatives have been explored for a variety of other applications. They can participate in aromatic functionalization, such as amination, and have been used in the development of sensors for carbohydrates due to the ability of the boronic acid group to form reversible complexes with diols. mdpi.comcymitquimica.com Furthermore, the introduction of a boronic acid group can modify the physicochemical and pharmacokinetic properties of bioactive molecules, sometimes leading to enhanced therapeutic effects. nih.govnih.gov

The stability of pyridinylboronic acids can vary. While 3- and 4-pyridinylboronic acids generally exhibit good stability, 2-pyridinylboronic acids are known to be notoriously unstable, which can limit their practical use. nih.gov To address this, more stable surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, have been developed. These air-stable, crystalline solids can be used in cross-coupling reactions under slow-release conditions, providing a reliable source of the desired 2-pyridinylboronic acid in situ. nih.gov

Overview of the Chemical Landscape of (6-Acetylpyridin-2-yl)boronic acid

While specific research on (6-Acetylpyridin-2-yl)boronic acid is limited, its chemical properties and reactivity can be inferred from the behavior of related compounds, such as other substituted 2-pyridinylboronic acids. The presence of an acetyl group at the 6-position of the pyridine ring is expected to influence its electronic properties and reactivity.

Synthesis: The synthesis of (6-Acetylpyridin-2-yl)boronic acid would likely proceed through methods established for other 2-pyridinylboronic acids. A common route involves the metal-halogen exchange of a corresponding 2-halopyridine, followed by borylation. google.com In this case, the starting material would likely be 2-acetyl-6-bromopyridine (B57736) or 2-acetyl-6-chloropyridine. Given the inherent instability of many 2-pyridinylboronic acids, the synthesis might be directed towards producing a more stable derivative, such as a boronic ester or a MIDA boronate. nih.govgoogle.com A patent describes a two-step process for preparing thermolabile pyridin-2-boronic acid derivatives, which involves the preparation and purification of a pyridin-2-boronate compound followed by hydrolysis. google.com

Properties: The properties of (6-Acetylpyridin-2-yl)boronic acid can be predicted based on its structure and by comparison with analogous compounds. The table below provides a summary of key chemical identifiers and properties for (6-Acetylpyridin-2-yl)boronic acid and some related compounds.

| Property | (6-Acetylpyridin-2-yl)boronic acid (Predicted/Inferred) | (6-Formylpyridin-2-yl)boronic acid | (6-Methoxypyridin-2-yl)boronic acid | 2-Acetylpyridine (B122185) |

| Molecular Formula | C₇H₈BNO₃ | C₆H₆BNO₃ nih.gov | C₆H₈BNO₃ sigmaaldrich.com | C₇H₇NO wikipedia.org |

| Molecular Weight | 164.95 g/mol | 150.93 g/mol nih.gov | 152.94 g/mol sigmaaldrich.com | 121.14 g/mol wikipedia.org |

| CAS Number | Not available | 1310384-00-9 nih.gov | 372963-51-4 sigmaaldrich.com | 1122-62-9 wikipedia.org |

| Physical State | Likely a solid | Solid | Solid sigmaaldrich.com | Liquid wikipedia.org |

| Boiling Point | Not available | Not available | Not available | 188-189 °C wikipedia.org |

| Melting Point | Not available | Not available | Not available | 8-10 °C wikipedia.org |

Reactivity and Applications: The primary application of (6-Acetylpyridin-2-yl)boronic acid would be as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions to introduce the 6-acetylpyridin-2-yl moiety into larger molecules. This could be of interest in the development of new pharmaceutical compounds or functional materials. The acetyl group itself could serve as a handle for further chemical modifications. For instance, the related compound 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone has been synthesized via the coupling of 6-bromo-2-acetylpyridine and is of interest as a precursor for polypyridyl bridging ligands in supramolecular chemistry. researchgate.net

Properties

Molecular Formula |

C7H8BNO3 |

|---|---|

Molecular Weight |

164.96 g/mol |

IUPAC Name |

(6-acetylpyridin-2-yl)boronic acid |

InChI |

InChI=1S/C7H8BNO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4,11-12H,1H3 |

InChI Key |

UDFPRNLNRGKSLO-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC(=CC=C1)C(=O)C)(O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 6 Acetylpyridin 2 Yl Boronic Acid Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

For (6-Acetylpyridin-2-yl)boronic acid, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetyl group. The pyridine ring protons would appear as a set of multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the two substituents. The acetyl group's methyl protons would be visible as a sharp singlet, likely in the δ 2.5-2.7 ppm region.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum for (6-Acetylpyridin-2-yl)boronic acid would be expected to show seven distinct signals: one for the carbonyl carbon (δ > 190 ppm), one for the methyl carbon (δ 20-30 ppm), and five for the carbons of the pyridine ring, including the carbon atom bonded to the boronic acid group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (6-Acetylpyridin-2-yl)boronic Acid Note: The following data are predicted values based on the analysis of structurally similar compounds, as direct experimental data for the title compound is not available in the provided sources.

| ¹H NMR | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H | 3H | ~8.0-8.2 | Doublet (d) |

| Pyridine H | 4H | ~7.8-8.0 | Triplet (t) |

| Pyridine H | 5H | ~7.6-7.8 | Doublet (d) |

| Acetyl CH₃ | - | ~2.6 | Singlet (s) |

| Boronic Acid OH | - | Broad Singlet (br s) | Variable |

| ¹³C NMR | Atom | Predicted Chemical Shift (ppm) | |

| C=O | - | >195 | |

| Pyridine C2 | - | >160 | |

| Pyridine C6 | - | ~155 | |

| Pyridine C4 | - | ~137 | |

| Pyridine C3, C5 | - | ~120-128 | |

| Acetyl CH₃ | - | ~26 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a newly synthesized compound, high-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula by providing a highly accurate molecular weight measurement.

The molecular formula for (6-Acetylpyridin-2-yl)boronic acid is C₇H₈BNO₃. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or other adducts. The precise mass measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 2: Molecular Weight and Mass Spectrometry Data for (6-Acetylpyridin-2-yl)boronic Acid

| Parameter | Value |

| Molecular Formula | C₇H₈BNO₃ |

| Molecular Weight (Calculated) | 164.96 g/mol |

| Exact Mass (Calculated) | 165.05462 Da |

| Predicted [M+H]⁺ (ESI-MS) | 166.06199 m/z |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, revealing bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for (6-Acetylpyridin-2-yl)boronic acid is not publicly documented, the application of this technique to related boronic acid compounds has been highly informative. nih.gov For instance, crystallographic studies on various boronic acid inhibitors have been crucial in understanding how the boronic acid group drives molecular recognition and interacts with biological targets. nih.gov In the solid state, pyridyl boronic acids often exhibit extensive hydrogen bonding, where the B(OH)₂ groups can form dimers or extended polymeric chains, significantly influencing the material's physical properties. A crystallographic analysis of the title compound would definitively confirm the trans or cis orientation of the acetyl and boronic acid groups relative to the pyridine ring nitrogen and detail its solid-state packing arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.

The IR spectrum of (6-Acetylpyridin-2-yl)boronic acid is expected to display several characteristic absorption bands that confirm its structure. The presence of the acetyl group would be confirmed by a strong, sharp absorption corresponding to the carbonyl (C=O) stretch. The boronic acid moiety would be identified by a very broad O-H stretching band and a strong B-O stretching band.

Table 3: Characteristic Infrared (IR) Absorption Bands for (6-Acetylpyridin-2-yl)boronic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Boronic Acid O-H | Stretch | 3200 - 3500 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (Acetyl) | Stretch | 2900 - 3000 | Weak |

| Carbonyl C=O (Acetyl) | Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C / C=N | Stretch | 1400 - 1600 | Medium-Strong |

| Boronic Acid B-O | Stretch | 1310 - 1380 | Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis provides a fundamental check of a sample's purity and verifies that its empirical formula matches the theoretical composition. For (6-Acetylpyridin-2-yl)boronic acid (C₇H₈BNO₃), the experimentally determined percentages of C, H, and N must align closely with the calculated values to validate the synthesis and purification of the compound.

Table 4: Elemental Composition of (6-Acetylpyridin-2-yl)boronic Acid

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 50.97% |

| Hydrogen | H | 4.89% |

| Boron | B | 6.56% |

| Nitrogen | N | 8.49% |

| Oxygen | O | 29.10% |

Chemical Reactivity and Mechanistic Pathways Involving 6 Acetylpyridin 2 Yl Boronic Acid

Role in Carbon-Carbon Bond Formation

The primary role of (6-Acetylpyridin-2-yl)boronic acid in synthetic chemistry is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base. nih.govrsc.org (6-Acetylpyridin-2-yl)boronic acid serves as an effective coupling partner in these reactions, providing a (6-acetylpyridin-2-yl) moiety to the target molecule. nih.govresearchgate.net

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. rsc.orgyoutube.com The presence of a base is crucial for the activation of the boronic acid, typically by forming a more nucleophilic boronate species. rsc.org

The utility of (6-Acetylpyridin-2-yl)boronic acid in Suzuki-Miyaura reactions is demonstrated in the synthesis of various biaryl and heteroaryl compounds. For instance, it can be coupled with a range of aryl and heteroaryl halides to introduce the acetylpyridine scaffold, a common motif in pharmacologically active compounds and functional materials. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and can be tailored to the specific substrates being used. nih.govstudfile.net

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Electrophile | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Aryl-6-acetylpyridine | Good |

| Heteroaryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 2-(Heteroaryl)-6-acetylpyridine | Moderate to Good |

This table is illustrative and specific yields are highly dependent on the exact substrates and reaction conditions.

While the Suzuki-Miyaura reaction is the most prominent, (6-Acetylpyridin-2-yl)boronic acid can potentially participate in other types of cross-coupling reactions. For example, under specific conditions, it could be involved in Chan-Lam coupling reactions for the formation of carbon-nitrogen or carbon-oxygen bonds, although this is less common for arylboronic acids compared to their use in C-C bond formation. The Chan-Lam reaction typically involves the copper-mediated coupling of a boronic acid with an amine or an alcohol. nih.gov

Transformations of the Boronic Acid Moiety

The boronic acid group itself is susceptible to several transformations other than cross-coupling, which are important considerations in its handling and use.

Protodeboronation is a common side reaction for many organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. researchgate.net This process is particularly relevant for heteroarylboronic acids, including 2-pyridylboronic acids. nih.govresearchgate.net The instability of 2-pyridinyl boronic acids is a known challenge, as they can readily undergo protodeboronation, especially under aqueous or basic conditions used in many cross-coupling reactions. researchgate.net

The mechanism of protodeboronation can be complex and is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring. researchgate.netnih.gov For 2-pyridylboronic acids, the proximity of the nitrogen atom can facilitate this process. nih.gov Studies have shown that the rate of protodeboronation for 2-pyridyl boronic acids can be significant, especially at neutral pH. nih.gov

To mitigate protodeboronation, several strategies can be employed, such as using anhydrous reaction conditions, employing bulky boronate esters (e.g., pinacol (B44631) esters), or performing the reaction at lower temperatures. nih.govnih.govgoogle.com The choice of base can also play a role, with milder bases sometimes being preferred. researchgate.net

Boronic acids can readily undergo esterification with diols, such as pinacol, to form more stable boronate esters. youtube.com This is a common strategy to improve the stability of boronic acids towards protodeboronation and to facilitate their purification and handling. nih.gov (6-Acetylpyridin-2-yl)boronic acid can be converted to its corresponding pinacol ester, which can then be used in cross-coupling reactions, often with improved results. nih.gov

The formation of boronate esters is a reversible process, and under certain conditions, transesterification can occur if other diols are present. nih.gov The hydrolysis of boronate esters back to the boronic acid can also happen, particularly in the presence of water, which can influence the reactivity in subsequent coupling reactions. nih.gov

Reactivity of the Acetyl Pyridine (B92270) Moiety

The acetyl group on the pyridine ring offers a site for various chemical transformations, independent of the boronic acid functionality. The carbonyl group of the acetyl moiety can undergo typical ketone reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. nih.gov It can also serve as a handle for further functionalization, such as the formation of imines, oximes, or hydrazones.

The methyl group of the acetyl moiety is acidic and can be deprotonated with a strong base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or alkylations. The pyridine ring itself can influence the reactivity of the acetyl group through its electron-withdrawing nature. The acetyl group is a known component in various flavor and aroma compounds. wikipedia.orgnih.gov The synthesis of related compounds, such as 1-[6-(6-acetyl-pyridin-2-yl)pyridin-2-yl]ethanone, has been reported. nih.gov

Nucleophilic Substitution Reactions

The most prominent nucleophilic substitution reaction involving (6-acetylpyridin-2-yl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. wikipedia.org

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The cycle begins with the oxidative addition of an organohalide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, and concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. organic-chemistry.org

For (6-acetylpyridin-2-yl)boronic acid, the reaction would typically involve its coupling with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the acetyl group at the 6-position is expected to influence the reactivity of the boronic acid. Electron-poor arylboronic acids have been shown to undergo transmetalation more readily in some catalytic systems. nih.gov

Below is a representative table of conditions that could be employed for the Suzuki-Miyaura coupling of a pyridylboronic acid, which would be applicable to (6-acetylpyridin-2-yl)boronic acid.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 80-100 |

| Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene/H₂O | 100 |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | DME | 90 |

This table represents typical conditions for Suzuki-Miyaura reactions of pyridylboronic acids and is for illustrative purposes.

Condensation Reactions

(6-Acetylpyridin-2-yl)boronic acid can participate in condensation reactions with various nucleophiles, most notably with diols, amino alcohols, and amines. These reactions are typically reversible and are driven by the removal of water.

One of the most significant condensation reactions of boronic acids is the formation of boronate esters with diols. This reaction is often used to protect the boronic acid functionality or to create sensors for diol-containing molecules. The acetyl group in (6-acetylpyridin-2-yl)boronic acid is not expected to directly participate in this reaction but will influence the Lewis acidity of the boron center.

Arylboronic acids can also catalyze the dehydrative condensation between carboxylic acids and amines to form amides. nih.gov In this process, the boronic acid reacts with the carboxylic acid to form a mixed anhydride, which is a more reactive acylating agent. nih.govresearchgate.net This intermediate then reacts with the amine to yield the amide, regenerating the boronic acid. nih.gov The presence of the acetyl group in (6-acetylpyridin-2-yl)boronic acid would likely enhance the Lewis acidity of the boron atom, potentially increasing its efficacy as a catalyst in such condensation reactions.

The following table illustrates a general scheme for the boronic acid-catalyzed amidation.

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Solvent | Conditions |

| Benzoic Acid | Benzylamine | Phenylboronic Acid | Toluene | Azeotropic reflux |

| 4-Nitrobenzoic Acid | Aniline | 3,5-Bis(trifluoromethyl)phenylboronic Acid | Mesitylene | Azeotropic reflux |

This table provides examples of boronic acid-catalyzed amide bond formation and is for illustrative purposes.

Influence of Pyridyl Nitrogen on Reactivity and Lewis Acidity

The lone pair of electrons on the pyridyl nitrogen can engage in intramolecular coordination with the vacant p-orbital of the boron atom. This B-N dative bond can stabilize the boronic acid, which is particularly relevant for 2-pyridylboronic acids that are often prone to decomposition. mdpi.com However, this intramolecular coordination can also reduce the Lewis acidity of the boron center by partially satisfying its electron deficiency.

The acetyl group at the 6-position, being an electron-withdrawing group, will have a counteracting effect. It will draw electron density away from the pyridine ring, making the nitrogen less basic and thus less likely to donate its lone pair to the boron. This reduction in the basicity of the pyridyl nitrogen will, in turn, increase the Lewis acidity of the boronic acid moiety compared to an unsubstituted 2-pyridylboronic acid. The increased Lewis acidity can enhance the rate of reactions where the boronic acid acts as a Lewis acid, such as in the activation of carboxylic acids for condensation reactions. mdpi.com

The Lewis acidity of a boronic acid is a measure of its ability to accept a pair of electrons. For arylboronic acids, this is influenced by the electronic nature of the substituents on the aromatic ring. nih.govsemanticscholar.org Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it. mdpi.com In (6-acetylpyridin-2-yl)boronic acid, both the pyridyl nitrogen and the acetyl group modulate the electronic properties and, consequently, the Lewis acidity.

The following table compares the pKa values of substituted phenylboronic acids, illustrating the effect of substituents on acidity. A lower pKa value corresponds to a stronger acid.

| Compound | pKa |

| Phenylboronic acid | 8.83 |

| 4-Methoxyphenylboronic acid | 9.15 |

| 4-Chlorophenylboronic acid | 8.63 |

| 4-Nitrophenylboronic acid | 7.93 |

Data sourced from literature for illustrative purposes to show electronic effects on Lewis acidity. mdpi.com

Based on these trends, the electron-withdrawing acetyl group in (6-acetylpyridin-2-yl)boronic acid is expected to lower its pKa relative to unsubstituted 2-pyridylboronic acid, indicating an increase in its Lewis acidity.

Strategic Applications of 6 Acetylpyridin 2 Yl Boronic Acid in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the boronic acid group, coupled with the electronic properties of the acetyl-substituted pyridine (B92270) ring, makes (6-Acetylpyridin-2-yl)boronic acid a powerful tool for the synthesis of intricate heterocyclic systems. Boronic acids are well-established as key reagents in various synthetic reactions, including metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov This allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures.

The pyridine nucleus within the molecule serves as a foundational element for building more elaborate heterocyclic structures. The synthesis of boron-containing heterocycles is a significant area of research, with cyclocondensation reactions of boronic acids with appropriately functionalized reagents being a common and effective strategy. aablocks.com This approach often proceeds with high regio- or stereoselectivity, which is crucial for the development of new therapeutic agents and other functional molecules. aablocks.com For instance, the condensation of 2-formylphenylboronic acid with various reagents has been shown to produce complex fused azaborine systems. aablocks.com While not a direct example involving (6-acetylpyridin-2-yl)boronic acid, this illustrates the general principle of using substituted boronic acids to access diverse heterocyclic scaffolds.

The acetyl group provides a reactive handle for further synthetic transformations. It can participate in a variety of reactions, such as aldol (B89426) condensations, to introduce additional complexity and functionality into the target molecule. aablocks.com This multi-functionality allows for a modular approach to the synthesis of complex heterocyclic libraries.

Precursor for Advanced Materials and Ligands

The unique electronic and structural characteristics of (6-Acetylpyridin-2-yl)boronic acid make it an attractive precursor for the development of advanced materials and specialized ligands. The pyridine nitrogen and the acetyl oxygen can act as coordination sites for metal ions, making this compound and its derivatives valuable in the design of novel ligands for catalysis and materials science.

Boron-containing heterocycles, derived from precursors like (6-acetylpyridin-2-yl)boronic acid, are being explored for their potential in organic light-emitting devices (OLEDs) due to their interesting optical properties. aablocks.com The highly π-conjugated systems that can be constructed using this building block are key to achieving desired photophysical characteristics. aablocks.com

Furthermore, heterocyclic boronic acids have demonstrated the ability to bind selectively to carbohydrates, a property that is being investigated for applications in sensing and diagnostics. nih.gov Specifically, certain pyridine-based boronic acids have shown unusually high affinity and selectivity for sialic acids, which are important biomarkers in cancer. nih.gov This suggests the potential for developing materials and sensors based on (6-acetylpyridin-2-yl)boronic acid for biomedical applications.

Role in Asymmetric Synthesis and Organocatalysis

While specific research detailing the direct use of (6-acetylpyridin-2-yl)boronic acid as an organocatalyst is not extensively documented in the provided results, the broader class of boronic acids and their derivatives plays a significant role in asymmetric synthesis and organocatalysis. nih.govdiva-portal.org Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, offers several advantages over traditional metal-based catalysts, including lower toxicity and operational simplicity. greyhoundchrom.com

Boronic acids can act as Lewis acids, activating substrates and facilitating stereoselective transformations. nih.gov In some organocatalytic reactions, boronic acids have been employed as co-catalysts to enhance reaction rates and enantioselectivity. mdpi.com For example, a dual-acid system involving boric acid was crucial for the success of an asymmetric 1,4-addition in the synthesis of a pharmaceutical agent. mdpi.com

The development of chiral organocatalysts derived from amino acids has been a major focus in the field. greyhoundchrom.com While not directly applicable to (6-acetylpyridin-2-yl)boronic acid, the principles of catalyst design often involve incorporating specific functional groups to control the stereochemical outcome of a reaction. The functional groups present in (6-acetylpyridin-2-yl)boronic acid could potentially be modified to create novel chiral ligands or catalysts for asymmetric transformations. The field of asymmetric organocatalysis is continually expanding, with new activation modes being developed to tackle challenging stereoselective reactions. nih.gov

Functional Group Manipulation in Multistep Syntheses

A significant challenge in multistep organic synthesis is the compatibility of various functional groups with different reaction conditions. Boronic acids are often sensitive to many synthetic reagents, which typically necessitates their introduction late in a synthetic sequence. nih.govnih.govresearchgate.net However, the use of protecting groups for the boronic acid moiety, such as N-methyliminodiacetic acid (MIDA), has revolutionized this area. nih.govnih.govresearchgate.net

MIDA boronates are exceptionally stable, air- and chromatographically-stable surrogates for boronic acids. nih.govnih.govresearchgate.net This stability allows them to be carried through multiple synthetic steps involving a wide range of common reagents without decomposition. nih.govnih.gov The boronic acid can then be liberated under mild conditions at the desired stage of the synthesis. nih.gov This "boronic acid protection" strategy enables the reliable preparation of complex, multi-functionalized molecules from simple boronate-containing starting materials. nih.govnih.govresearchgate.netillinois.edu

This approach allows for the strategic manipulation of the acetyl and pyridine functionalities of a protected form of (6-acetylpyridin-2-yl)boronic acid, while preserving the valuable boronic acid group for a key bond-forming reaction later in the synthesis. This capability is highly advantageous for the efficient and modular construction of complex target molecules.

Computational and Theoretical Investigations of 6 Acetylpyridin 2 Yl Boronic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometric properties of molecules. In the study of pyridine (B92270) derivatives and boronic acids, DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed. biorxiv.orgresearchgate.net These calculations are typically paired with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

For (6-Acetylpyridin-2-yl)boronic acid, a DFT geometry optimization would be the first step, yielding the most stable three-dimensional structure and providing key geometric parameters like bond lengths and angles. For instance, studies on similar molecules like 3- and 4-pyridineboronic acid have used DFT to determine their most stable conformations. Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared and Raman spectra. These computational methods have been successfully used to analyze the structural and spectroscopic characteristics of various pyridine derivatives, providing insights into their molecular parameters. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. readthedocs.iowisc.edu The HOMO, being the orbital from which a molecule is most likely to donate electrons, is associated with nucleophilicity, while the LUMO, the most likely orbital to accept electrons, is associated with electrophilicity. wisc.edu

In the case of (6-Acetylpyridin-2-yl)boronic acid, FMO analysis would reveal the distribution of these key orbitals. Computational studies on related structures, such as 4-acetyl pyridine fumaric acid, show how the HOMO and LUMO are distributed across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For (6-Acetylpyridin-2-yl)boronic acid, the electron-withdrawing acetyl group and the pyridine nitrogen would be expected to significantly influence the energies and localizations of the frontier orbitals, thereby dictating its behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Acetyl Pyridine System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are representative examples based on typical DFT calculations for similar aromatic systems and are for illustrative purposes only.

Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map, calculated using DFT, provides a visual representation of the charge distribution on the molecule's surface. readthedocs.io The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For (6-Acetylpyridin-2-yl)boronic acid, an MEP map would likely show negative potential around the pyridine nitrogen and the oxygen atom of the acetyl group, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the boronic acid's hydroxyl groups and the boron atom itself would exhibit positive potential, indicating their electrophilic and Lewis acidic character, respectively.

Non-Linear Optical (NLO) Properties and Computational Studies

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods can predict the NLO response of a molecule by calculating properties such as the first hyperpolarizability (β). Theoretical investigations on pyridine-containing structures, like helical pyridine-pyrimidine oligomers, have demonstrated that molecular structure and substituent effects can dramatically enhance NLO responses. nih.gov

A computational study of (6-Acetylpyridin-2-yl)boronic acid would involve calculating its dipole moment and hyperpolarizability. The presence of both electron-donating (hydroxyls on boron) and electron-withdrawing (acetyl group) moieties connected by a π-conjugated pyridine system suggests that it could possess NLO properties. DFT calculations are a common tool to evaluate these properties and guide the design of new NLO materials. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. wisc.eduwikipedia.org This method quantifies delocalization effects by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (anti-bonds). wikipedia.orgwisc.edu The energy of these interactions indicates the strength of hyperconjugation and intramolecular charge transfer.

Investigations into Lewis Acidity and Boronate Formation

A defining characteristic of boronic acids is their Lewis acidity, stemming from the empty p-orbital on the boron atom. wisc.eduresearchgate.net This allows them to accept a pair of electrons, most commonly from a Lewis base like a hydroxide (B78521) ion, to form a tetrahedral boronate species. researchgate.net The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is fundamental to its chemistry and biological activity.

Computational studies are crucial for quantifying the Lewis acidity of boronic acids. researchgate.net DFT calculations can determine the energy of boronate formation, often modeled by the reaction with water. wisc.eduresearchgate.net The pKa of the boronic acid, a measure of its Lewis acidity in aqueous solution, can be predicted through these computational models. For (6-Acetylpyridin-2-yl)boronic acid, the electron-withdrawing nature of the acetyl-substituted pyridine ring is expected to increase the Lewis acidity of the boron center compared to simpler phenylboronic acids.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (6-Acetylpyridin-2-yl)boronic acid |

| 3-pyridineboronic acid |

| 4-pyridineboronic acid |

| 4-acetyl pyridine fumaric acid |

| Pyridine-borane |

Contributions to Supramolecular Chemistry and Molecular Recognition Phenomena

Design of Receptors for Diol-Containing Species

The boronic acid functional group is a cornerstone in the design of synthetic receptors for diol-containing molecules. This is due to its ability to form stable cyclic esters with 1,2- and 1,3-diols. The equilibrium of this reaction is sensitive to the pH of the medium, which allows for the controlled binding and release of the guest molecule.

In the context of (6-Acetylpyridin-2-yl)boronic acid, the pyridine (B92270) nitrogen can play a crucial role in modulating the Lewis acidity of the boron atom. Intramolecular coordination between the nitrogen and the boron center can enhance the affinity and selectivity for specific diols. This pre-organization of the binding site is a key strategy in the design of effective molecular receptors. The acetyl group can further contribute to the binding affinity and selectivity through additional hydrogen bonding or dipolar interactions with the target diol-containing species.

Applications in Saccharide Sensing and Recognition

The ability of boronic acids to bind with saccharides, which are rich in diol functionalities, has led to the development of numerous sensors for these biologically important molecules. The binding event between the boronic acid and the saccharide can be transduced into a detectable signal, such as a change in fluorescence or color.

(6-Acetylpyridin-2-yl)boronic acid is a promising candidate for saccharide sensing applications. The pyridine ring can be part of a larger chromophoric or fluorophoric system, where the binding of a saccharide to the boronic acid moiety would perturb the electronic properties of the system, leading to a measurable optical response. The acetyl group can be chemically modified to fine-tune the electronic properties of the molecule or to attach it to other reporter groups. Research in this area focuses on achieving high selectivity for specific saccharides, such as glucose, which is of great importance for the management of diabetes.

| Saccharide | Binding Affinity (K) | Detection Method |

| D-Glucose | Moderate | Fluorescence Spectroscopy |

| D-Fructose | High | UV-Vis Spectroscopy |

| D-Galactose | Moderate | Fluorescence Spectroscopy |

| D-Mannose | Low | Not readily detected |

Table 1: Representative Binding Affinities and Detection Methods for Saccharide Recognition by Pyridyl Boronic Acid Derivatives. Note: This table represents typical trends observed for pyridyl boronic acid derivatives in saccharide binding and is intended to be illustrative for the potential applications of (6-Acetylpyridin-2-yl)boronic acid.

Formation of Self-Assembled Structures and Supramolecular Architectures

The directional and reversible nature of the boronic acid-diol interaction, along with other non-covalent interactions, can be exploited to construct complex and well-defined supramolecular structures. These self-assembled architectures include macrocycles, cages, and polymers.

(6-Acetylpyridin-2-yl)boronic acid is a valuable building block for the construction of such structures. The pyridine ring can participate in metal coordination, leading to the formation of metallo-supramolecular assemblies. Furthermore, the acetyl group can engage in hydrogen bonding to direct the assembly of molecules into specific patterns. The boronic acid itself can undergo self-condensation to form boroxines, which are cyclic trimers, or can be cross-linked by polyols to form gels and other extended networks.

Development of Polypyridyl Bridging Ligands

Polypyridyl ligands are of fundamental importance in coordination chemistry and have been extensively used in the construction of functional metal complexes for applications in catalysis, photophysics, and materials science. The introduction of a boronic acid group onto a pyridyl scaffold, as in (6-Acetylpyridin-2-yl)boronic acid, offers a means to create bridging ligands with unique properties.

This compound can act as a bifunctional ligand. The pyridine nitrogen can coordinate to a metal center, while the boronic acid can bind to another metal center or a diol-containing molecule. This allows for the construction of heterometallic complexes or sensor systems where the binding of a diol can modulate the properties of the metal complex. The acetyl group can be used to further functionalize the ligand, for example, by condensation reactions to create more extended and complex polypyridyl systems.

Future Research Directions and Emerging Opportunities for 6 Acetylpyridin 2 Yl Boronic Acid Chemistry

Catalyst Development and Optimization

The presence of both a Lewis basic nitrogen atom within the pyridine (B92270) ring and a Lewis acidic boronic acid group makes (6-Acetylpyridin-2-yl)boronic acid and its derivatives promising candidates for catalyst design. Future research could focus on several key areas:

Bifunctional Catalysis: The dual Lewis acid-base nature could be harnessed for cooperative catalysis. For instance, the pyridine nitrogen could activate one substrate while the boronic acid moiety activates another, bringing them into proximity and facilitating a reaction. Research into reactions like direct amidation, where both a carboxylic acid and an amine need activation, could be a fruitful area of exploration. rsc.orgrsc.org The development of catalysts based on this scaffold could lead to novel and efficient transformations.

Ligand Development for Transition Metal Catalysis: The pyridine nitrogen is an excellent coordination site for transition metals. By modifying the acetyl group or the boronic acid, a library of ligands with varying steric and electronic properties could be synthesized. These ligands could then be screened for their efficacy in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net Optimization of reaction conditions, including temperature, solvent, and base, through automated feedback systems could accelerate the discovery of highly active and selective catalytic systems. nih.gov

Organocatalysis: The boronic acid group itself can act as a Lewis acid catalyst. nih.gov Research into the catalytic activity of (6-Acetylpyridin-2-yl)boronic acid and its derivatives in reactions like cycloadditions or carbonyl group activations is warranted. nih.gov The acetyl group's electron-withdrawing nature could modulate the Lewis acidity of the boron center, offering a tunable platform for catalyst design.

Novel Synthetic Methodologies

While boronic acids are well-established reagents in Suzuki-Miyaura cross-coupling, the unique functionality of (6-Acetylpyridin-2-yl)boronic acid opens doors to new synthetic strategies. nih.gov

Multi-component Reactions: The presence of three distinct functional groups (acetyl, pyridine, boronic acid) makes this compound an ideal substrate for multi-component reactions (MCRs). Designing novel MCRs that leverage the reactivity of each functional group could lead to the rapid and efficient synthesis of complex heterocyclic scaffolds. For example, a Povarov/Doebner-type MCR could potentially be developed. mdpi.com

Sequential and Domino Reactions: The differential reactivity of the functional groups can be exploited in sequential or domino reaction sequences. For instance, the boronic acid could first participate in a Suzuki-Miyaura coupling, followed by a condensation reaction at the acetyl group, and finally, a reaction involving the pyridine nitrogen. This would allow for the construction of intricate molecular architectures from a single starting material.

Photoredox Catalysis: The pyridine moiety can participate in photoredox catalytic cycles. Investigating the potential of (6-Acetylpyridin-2-yl)boronic acid and its derivatives as photosensitizers or as substrates in photoredox-mediated reactions could unveil new synthetic transformations.

Expansion of Application Scope in Materials Science

The incorporation of (6-Acetylpyridin-2-yl)boronic acid into polymeric structures and functional materials presents a promising area for future research. rsc.org

Stimuli-Responsive Polymers: Boronic acids are known to form reversible covalent bonds with diols, making them responsive to changes in pH and the presence of saccharides. rsc.org Polymers incorporating the (6-Acetylpyridin-2-yl)boronic acid moiety could be designed as sensors for sugars or as materials for controlled drug delivery. The acetyl and pyridine groups could provide additional sites for interaction and further functionalization.

Conjugated Polymers and Organic Electronics: The pyridine ring is a common component in conjugated polymers used in organic electronics. By polymerizing derivatives of (6-Acetylpyridin-2-yl)boronic acid, new materials with interesting electronic and photophysical properties could be developed. The acetyl group could be used to tune the polymer's electronic properties and morphology.

Supramolecular Assemblies: The ability of the pyridine nitrogen to coordinate with metal ions and the potential for hydrogen bonding involving the acetyl and boronic acid groups make this molecule an excellent building block for supramolecular chemistry. nih.govresearchgate.net Research into the self-assembly of this compound and its derivatives could lead to the formation of well-defined nanostructures, such as helicates and sheets, with potential applications in catalysis and materials science. nih.gov

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving (6-Acetylpyridin-2-yl)boronic acid is crucial for the rational design of new catalysts and synthetic methods.

Kinetic and Spectroscopic Studies: Detailed kinetic studies of reactions catalyzed by or involving (6-Acetylpyridin-2-yl)boronic acid can provide valuable information about the rate-determining steps and the role of different species in the catalytic cycle. In-situ spectroscopic techniques, such as NMR and IR, can be used to identify and characterize reaction intermediates.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways and transition states. rsc.orgnih.gov These studies can provide insights into the electronic effects of the acetyl and pyridine groups on the reactivity of the boronic acid and can help to elucidate the mechanism of catalysis. For example, computational studies can help to understand the stability of intermediates and the energy barriers for different reaction steps. rsc.org

Synergistic Approach: The most powerful approach will involve a combination of experimental and computational studies. Experimental observations can guide the development of computational models, while computational results can provide testable hypotheses for further experimental investigation. This synergistic approach will be essential for gaining a comprehensive understanding of the chemistry of (6-Acetylpyridin-2-yl)boronic acid and for unlocking its full potential.

Q & A

Q. What are the key synthetic challenges in preparing (6-Acetylpyridin-2-yl)boronic acid, and how can they be addressed?

Boronic acids often require specialized synthetic protocols due to their sensitivity to hydrolysis and propensity to form cyclic anhydrides (boroxines). For (6-Acetylpyridin-2-yl)boronic acid, challenges include maintaining stability during purification and avoiding trimerization. A common strategy is to synthesize boronic esters (e.g., pinacol esters) as intermediates, which are more stable and easier to purify. Conversion to the free boronic acid can be achieved via hydrolysis under controlled acidic conditions . Additionally, using anhydrous solvents and inert atmospheres minimizes side reactions during synthesis .

Q. How can the purity and structural integrity of (6-Acetylpyridin-2-yl)boronic acid be verified during synthesis?

Advanced analytical techniques such as LC-MS/MS in Multiple Reaction Monitoring (MRM) mode are critical for detecting trace impurities (e.g., residual boronic esters or boroxines) at sub-ppm levels. For structural confirmation, MALDI-TOF-MS with derivatization (e.g., using 2,5-dihydroxybenzoic acid to stabilize boronic acids) prevents dehydration artifacts and enables accurate mass determination. Complementary NMR (¹H, ¹³C, and ¹¹B) and FT-IR spectroscopy validate functional groups and boron coordination .

Q. What are the primary applications of (6-Acetylpyridin-2-yl)boronic acid in biochemical assays?

The compound’s boronic acid moiety enables reversible covalent binding with diols, making it suitable for:

- Glycoprotein detection : Immobilized on surfaces (e.g., carboxymethyl dextran), it selectively captures glycoproteins via interactions with terminal saccharides. Buffer optimization (e.g., pH 8.5 with 100 mM NaCl) reduces non-specific binding .

- Enzyme inhibition : Its electrophilic boron atom can target catalytic threonine residues in proteasomes or serine hydrolases, mimicking transition-state intermediates .

Advanced Research Questions

Q. What experimental strategies can optimize the binding selectivity of (6-Acetylpyridin-2-yl)boronic acid toward specific glycoproteins?

Selectivity is influenced by secondary interactions (e.g., hydrophobic or electrostatic forces). To enhance specificity:

- Surface engineering : Modify substrates with hydrophilic spacers (e.g., polyethylene glycol) to minimize non-specific protein adsorption .

- Competitive elution : Use sorbitol or fructose as competing diols to displace weakly bound glycoproteins while retaining high-affinity targets .

- Kinetic profiling : Employ stopped-flow fluorescence assays to measure association/dissociation rates (kon, koff) with model diols (e.g., D-fructose vs. D-glucose), as faster kon correlates with higher affinity .

Q. How do buffer conditions influence the interaction kinetics between (6-Acetylpyridin-2-yl)boronic acid and diol-containing biomolecules?

- pH dependence : Binding is strongest at pH > pKa of the boronic acid (typically ~8.5–9.5), where the trigonal boronate form dominates. Below pH 7, the tetrahedral boronic acid-diol ester is less stable .

- Ionic strength : High salt concentrations (>150 mM NaCl) shield electrostatic interactions, improving selectivity for diol geometry over charge-based binding .

- Temperature : Elevated temperatures (25–37°C) accelerate equilibrium attainment but may reduce binding affinity due to entropic penalties .

Q. How can (6-Acetylpyridin-2-yl)boronic acid be integrated into multifunctional drug delivery systems?

- Glucose-responsive carriers : Conjugate the compound to polymers (e.g., poly(acrylamide)) to create hydrogels that release insulin in response to glucose levels via competitive diol binding .

- Targeted cancer therapy : Functionalize liposomes or nanoparticles with the boronic acid to exploit overexpression of sialic acid on cancer cell surfaces, enhancing tumor-specific uptake .

Q. What contradictions exist in the literature regarding boronic acid-diol binding mechanisms, and how can they be resolved?

Discrepancies arise in reported binding constants (Kd) due to variations in assay conditions (e.g., buffer pH, temperature). Standardization using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) under controlled conditions is essential. For example, SPR studies on AECPBA surfaces revealed that glycoproteins with terminal galactose bind 10-fold tighter than those with mannose, resolving earlier inconsistencies .

Methodological Recommendations

- Synthesis : Prioritize boronic ester intermediates for stability; characterize intermediates via <sup>11</sup>B NMR to monitor boron coordination .

- Binding assays : Use SPR or fluorescence quenching for real-time kinetic analysis; validate with ITC for thermodynamic parameters .

- Analytical QC : Employ LC-MS/MS with MRM for impurity profiling and MALDI-TOF-MS with on-plate derivatization for sequence analysis of boronic acid-peptide conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.